(R)-Imazaquin

Descripción

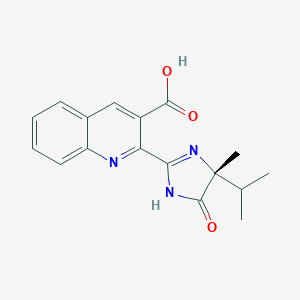

Structure

3D Structure

Propiedades

Número CAS |

246176-07-8 |

|---|---|

Fórmula molecular |

C17H17N3O3 |

Peso molecular |

311.33 g/mol |

Nombre IUPAC |

2-[(4R)-4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl]quinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H17N3O3/c1-9(2)17(3)16(23)19-14(20-17)13-11(15(21)22)8-10-6-4-5-7-12(10)18-13/h4-9H,1-3H3,(H,21,22)(H,19,20,23)/t17-/m1/s1 |

Clave InChI |

CABMTIJINOIHOD-QGZVFWFLSA-N |

SMILES |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |

SMILES isomérico |

CC(C)[C@@]1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |

SMILES canónico |

CC(C)C1(C(=O)NC(=N1)C2=NC3=CC=CC=C3C=C2C(=O)O)C |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Stereochemical Control for R Imazaquin

Enantioselective Synthesis Strategies and Asymmetric Catalysis for (R)-Imazaquin Production

Asymmetric catalysis is a cornerstone for the efficient production of single-enantiomer compounds. researchgate.net By employing chiral catalysts or reagents, it is possible to steer a reaction towards the preferential formation of one enantiomer over the other. nih.gov For this compound, this involves creating the stereogenic center at the C4 position of the imidazolinone ring with the desired (R)-configuration. Key strategies include the use of chiral auxiliaries, ligand-enabled metal catalysis, and biocatalysis.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.orgnih.gov Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This method is reliable and has been widely applied in the synthesis of complex molecules and pharmaceuticals. nih.govresearchgate.net

In the context of this compound, a chiral auxiliary, such as one derived from an amino acid, could be attached to a precursor molecule. For instance, a chiral amine could be used to form an amide, which then directs the stereoselective alkylation or cyclization to form the imidazolinone ring. Evans' oxazolidinones and pseudoephedrine are well-known examples of auxiliaries used in asymmetric alkylation reactions to create chiral centers with high diastereoselectivity. wikipedia.orgresearchgate.net While specific applications in publicly documented this compound synthesis are scarce, the principle involves the auxiliary creating a sterically hindered environment that forces an incoming reagent to attack from a specific face, leading to the desired enantiomer.

A patented process for producing imidazolinone herbicides in the R-configuration utilizes (R)-2-amino-2,3-dimethylbutyramide as a key chiral intermediate. google.com This suggests a strategy where the chirality is introduced early via a chiral building block, which can be considered a form of chiral pool synthesis, a related concept to the use of auxiliaries.

Table 1: Representative Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Typical Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol Reactions, Alkylations | >95% | researchgate.net |

| Pseudoephedrine Amides | Alkylations | >90% | wikipedia.org |

| Camphorsultam | Diels-Alder, Alkylations | >98% | wikipedia.org |

| SAMP/RAMP Hydrazones | α-Alkylation of Ketones/Aldehydes | >95% | nih.gov |

Ligand-enabled asymmetric catalysis involves the use of a chiral ligand complexed to a transition metal, such as rhodium, iridium, or ruthenium. rsc.org This chiral catalyst complex then mediates an enantioselective transformation, like hydrogenation or C-C bond formation. wiley-vch.de This approach is highly efficient, often requiring only small amounts of the catalyst to produce large quantities of the desired enantiopure product. rsc.org

For the synthesis of this compound, a key strategy could be the asymmetric hydrogenation of a prochiral olefin precursor. For example, an unsaturated intermediate containing the quinoline (B57606) and a precursor to the imidazolinone ring could be selectively reduced to establish the chiral center. Chiral phosphine (B1218219) ligands, such as BINAP or DuPhos, complexed with rhodium are renowned for their high efficiency and enantioselectivity in the hydrogenation of various functionalized olefins. wiley-vch.deresearchgate.net The choice of ligand is critical, as its three-dimensional structure dictates the stereochemical outcome of the reaction. uwindsor.ca

While direct examples for this compound are not detailed in available literature, the asymmetric hydrogenation of related N-heterocyclic compounds and other substrates demonstrates the power of this methodology. nih.govmdpi.com The reaction conditions, including solvent, pressure, and temperature, must be carefully optimized to achieve high conversion and enantiomeric excess (e.e.).

Table 2: Examples of Chiral Ligands in Rhodium-Catalyzed Asymmetric Hydrogenation

| Ligand | Substrate Type | Typical Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| (R)-BINAP | α-(Acylamino)acrylic acids | >95% | wiley-vch.de |

| (R,R)-Me-DuPhos | Enamides, β-Ketoesters | >99% | wiley-vch.de |

| (S,S)-Chiraphos | Dehydroamino acids | >90% | ias.ac.in |

| (R)-Josiphos | Functionalized Olefins | >98% | rsc.org |

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of enantiopure compounds like this compound. bohrium.comresearchgate.net

One prominent biocatalytic method is the kinetic resolution of a racemic mixture of imazaquin (B1671739) or a precursor. nih.gov In this process, an enzyme, such as a lipase (B570770) or an oxidase, selectively reacts with one enantiomer, leaving the other unreacted. illinois.edu For example, a lipase could selectively hydrolyze the (S)-ester precursor, allowing for the separation of the unreacted (R)-ester. Dynamic kinetic resolution (DKR) is an even more efficient approach where the unreactive enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

Another powerful biocatalytic strategy is the use of transaminases or imine reductases (IREDs) for the asymmetric synthesis of chiral amines, which are key precursors. mdpi.com A transaminase could convert a prochiral ketone into a chiral amine with high enantiomeric purity, which is then used to construct the imidazolinone ring. nih.gov The development of enzyme libraries through directed evolution has significantly expanded the substrate scope and efficiency of these biocatalysts for industrial applications. researchgate.net

Table 3: Enzyme Classes and Their Application in Asymmetric Synthesis

| Enzyme Class | Reaction Type | Application | Reference |

|---|---|---|---|

| Lipases | Kinetic Resolution (Hydrolysis/Esterification) | Separation of racemic alcohols and esters | nih.gov |

| Transaminases (TAs) | Asymmetric synthesis of amines from ketones | Production of chiral amine precursors | mdpi.com |

| Imine Reductases (IREDs) | Asymmetric reduction of imines | Synthesis of chiral secondary/tertiary amines | bohrium.com |

| Dehydrogenases | Dynamic Reductive Kinetic Resolution (DYRKR) | Deracemization of chiral alcohols/ketones | nih.gov |

Novel Precursor Derivatization and Reaction Pathway Optimization

The efficiency of any synthesis of this compound is highly dependent on the choice of starting materials and the optimization of the reaction sequence. Novel precursor derivatization aims to design starting materials that facilitate stereocontrol and improve reaction yields. As mentioned, the use of (R)-2-amino-2,3-dimethylbutyramide is a direct example of using a derivatized precursor where the chiral center is pre-installed. google.com

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry seeks to design chemical processes that reduce or eliminate the use and generation of hazardous substances. thepharmajournal.commdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable and economically viable manufacturing processes.

Key green chemistry principles relevant to this compound synthesis include:

Catalysis: Using catalytic methods (asymmetric catalysis, biocatalysis) is inherently greener than using stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. unibo.it

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. thepharmajournal.com Optimized condensation and cyclization reactions that minimize byproduct formation are crucial.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids, or even performing reactions under solvent-free conditions. mdpi.com Biocatalytic reactions often run in aqueous media, offering a significant advantage. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov Many biocatalytic and some modern catalytic reactions are designed to operate under mild conditions.

By integrating these principles, the synthesis of this compound can be made more environmentally friendly, for instance, by combining a highly efficient, recyclable asymmetric catalyst with the use of a bio-based solvent and a streamlined, one-pot reaction sequence.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (S)-Imazaquin |

| (R)-2-amino-2,3-dimethylbutyramide |

| BINAP |

| DuPhos |

| Chiraphos |

| Josiphos |

| Evans' Oxazolidinones |

| Pseudoephedrine |

| Camphorsultam |

| SAMP |

Molecular Mechanisms of Action and Biochemical Target Interaction Studies

Detailed Enzyme Inhibition Kinetics and Thermodynamics of Acetolactate Synthase (ALS) by (R)-Imazaquin

This compound is an inhibitor of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), the first enzyme in the pathway for synthesizing leucine (B10760876), isoleucine, and valine. nih.govresearchgate.net The inhibition of ALS by imazaquin (B1671739) has been characterized as uncompetitive with respect to the substrate pyruvate. nih.govnih.gov This inhibition is a time-dependent, biphasic process that follows a mechanism of slow, reversible binding. nih.govnih.gov

Initial studies with racemic imazaquin on purified ALS from barley indicated an initial apparent inhibition constant (Ki) of 10 µM, with a final steady-state dissociation constant of 0.55 µM. nih.gov For Arabidopsis thaliana ALS, the apparent inhibition constant (Kiapp) for imazaquin was determined to be 3.0 µM. nih.gov Despite being considered a modest inhibitor compared to other ALS-inhibiting herbicide families like sulfonylureas, imazaquin demonstrates high herbicidal potency, suggesting that factors beyond simple binding affinity contribute to its effectiveness. nih.gov The concentration of imazaquin required to inhibit 50% of enzyme activity (I₅₀) varies by species; for a susceptible biotype of wild poinsettia, the I₅₀ was 12.2 µM, while for a susceptible corn variety, it was 0.06 µM. awsjournal.org Thermodynamic evaluations of the enantiomeric separation process for imidazolinones suggest that it is an enthalpy-driven process. nih.gov

| Enzyme Source | Inhibition Constant Type | Value (µM) | Reference |

|---|---|---|---|

| Barley (Hordeum vulgare) | Initial Apparent Ki | 10 | nih.gov |

| Barley (Hordeum vulgare) | Final Steady-State Ki | 0.55 | nih.gov |

| Arabidopsis thaliana | Kiapp | 3.0 | nih.gov |

| Wild Poinsettia (Euphorbia heterophylla) - Susceptible | I50 | 12.2 | awsjournal.org |

| Corn (Zea mays) - Susceptible | I50 | 0.06 | awsjournal.org |

Ligand-Target Protein Binding Dynamics and Molecular Recognition Studies

The specific binding of imazaquin to the ALS enzyme has been confirmed through techniques like gel filtration and equilibrium dialysis using radiolabeled [¹⁴C]imazaquin with purified enzyme from barley and corn. nih.govnih.gov The interaction is characterized by the formation of a slowly reversible complex; however, upon dissociation, the herbicide appears to cause permanent inactivation of the enzyme. nih.govnih.gov

Molecular docking studies reveal key interactions within the herbicide-binding site. The dihydroimidazolone "warhead" of the molecule establishes a hydrogen bonding network with the amino acid residues Gln121 and Gln207. cnr.it The carboxylic acid group on the quinoline (B57606) ring forms a salt bridge with Arg377 and a hydrogen bond with Ser653. cnr.it Additionally, the methyl and isopropyl groups of imazaquin engage in hydrophobic interactions with Trp574 and the flavin adenine (B156593) dinucleotide (FAD) cofactor. cnr.it Interestingly, unlike some other classes of ALS inhibitors, imazaquin does not appear to have an effect on the thiamine (B1217682) diphosphate (B83284) (ThDP) cofactor of the enzyme. nih.gov

Structure-Activity Relationship (SAR) Derivations for Enantiomeric Analogs

The herbicidal activity of imazaquin is highly dependent on its stereochemistry, a classic example of a structure-activity relationship (SAR). wikipedia.org The herbicidal efficacy of imidazolinones is predominantly associated with the R-enantiomer. scispace.com Specifically for imazaquin, the (R)-enantiomer has been reported to be nearly eight times more potent in its herbicidal activity than the (S)-enantiomer. scispace.comresearchgate.net This enantioselectivity is rooted in the differential binding and inhibition of the ALS enzyme by the two stereoisomers. nih.gov Molecular modeling of the related imidazolinone, imazethapyr (B50286), provides a structural basis for this observation, showing that the R-enantiomer achieves a more favorable binding conformation within the enzyme's active site, leading to more effective inhibition. nih.gov

Allosteric Regulation and Conformational Changes Induced by this compound on Target Enzymes

Evidence suggests that ALS-inhibiting herbicides function through allosteric regulation. Studies have shown that herbicides, including the imidazolinone imazethapyr, are competitive with the natural feedback inhibitors of ALS, the amino acids leucine and valine. nih.gov This competition indicates that the herbicides may bind to the enzyme's regulatory site rather than directly at the catalytic site where the substrate binds. nih.gov

The binding of herbicides to ALS is known to induce conformational changes in the protein. nih.gov While not detailed specifically for imazaquin, studies on other inhibitors show that at least five amino acid residues in the binding site adopt different positions upon herbicide binding compared to the uninhibited enzyme. nih.gov This induced fit is crucial for the tight binding and subsequent inhibition of the enzyme. Such conformational changes in the enzyme's structure are a key component of its mechanism of action. mdpi.com

Molecular Basis of Herbicide Resistance to Imazaquin in Plant Systems: Target-Site vs. Non-Target-Site Mechanisms

Resistance to imazaquin and other ALS inhibitors in weeds and crops has evolved through two primary mechanisms: modifications at the target site (the ALS enzyme itself) or non-target-site mechanisms, which typically involve enhanced metabolic detoxification of the herbicide. mdpi.comfrontiersin.org

Target-site resistance (TSR) is the most common mechanism of resistance to ALS inhibitors and is caused by single nucleotide polymorphisms in the ALS gene, leading to specific amino acid substitutions. frontiersin.org These substitutions reduce the binding affinity of the herbicide to the enzyme, rendering it less sensitive to inhibition. Several key amino acid positions have been identified where substitutions confer resistance to imidazolinones. nih.gov

A substitution of serine to asparagine at position 653 (Ser653Asn) was one of the first identified mutations, conferring specific resistance to imidazolinones in species like Arabidopsis thaliana and canola. nih.govredalyc.org A change from tryptophan to leucine at position 574 (Trp574Leu) confers broader resistance to both imidazolinones and sulfonylureas in Lolium rigidum and canola. redalyc.orgnih.gov Other mutations conferring varying levels of imidazolinone resistance include substitutions at Ala122, Ala205, and Asp376. nih.gov For instance, the Asp376Glu mutation can result in high resistance to imazethapyr but significantly lower resistance to imazaquin and imazamox (B1671737), demonstrating how different substitutions can create unique cross-resistance profiles. cnr.it

| Amino Acid Position | Substitution | Species | Resistance Profile | Reference |

|---|---|---|---|---|

| 113 | Ala → Thr | Sugarbeet (Beta vulgaris) | Imazethapyr resistance | cambridge.org |

| 122 | Ala → Thr/Ser | Various Weeds | Imidazolinone resistance | nih.govresearchgate.net |

| 205 | Ala → Val | Various Weeds | Imidazolinone resistance | nih.gov |

| 376 | Asp → Glu | Various Weeds | Broad resistance to ALS inhibitors, but low resistance to imazaquin | cnr.itnih.govcambridge.org |

| 574 | Trp → Leu | Lolium rigidum, Canola (Brassica napus) | Resistance to Imidazolinones and Sulfonylureas | redalyc.orgnih.gov |

| 653 | Ser → Asn | Arabidopsis thaliana, Canola (Brassica napus) | Specific resistance to Imidazolinones | nih.govredalyc.org |

| 654 | Gly → Asp | Various Weeds | Resistance to Sulfonylureas and Imidazolinones | nih.gov |

Non-target-site resistance (NTSR) often involves the rapid detoxification of the herbicide before it can reach its target enzyme. mdpi.com This enhanced metabolism is frequently mediated by the overexpression or increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). mdpi.com

For imidazolinone herbicides, metabolism by P450 enzymes is a well-documented resistance mechanism. nih.gov Studies in weed species like Papaver rhoeas and Glebionis coronaria have provided direct evidence that enhanced metabolism of imazamox is mediated by P450s. frontiersin.orgnih.gov The involvement of P450s can be confirmed by using inhibitors, such as malathion (B1675926) or piperonyl butoxide, which reverse the resistance by blocking the herbicide's detoxification. frontiersin.orgresearchgate.net This metabolic pathway can lead to broad cross-resistance, where a single P450-based system can detoxify herbicides from different chemical classes with different sites of action, posing a significant challenge for weed management. nih.govnih.gov

Advanced Analytical Methodologies for R Imazaquin in Research Matrices

Chiral Chromatographic Separations (HPLC, GC) for Enantiomeric Excess Determination

The separation of enantiomers is crucial in pesticide analysis, as different stereoisomers can exhibit varied biological activities and degradation rates. libretexts.org For imidazolinone herbicides like imazaquin (B1671739), chiral high-performance liquid chromatography (HPLC) is a primary tool for resolving enantiomers and determining enantiomeric excess. nih.govuma.es

Research has demonstrated the successful enantiomeric separation of imazaquin using polysaccharide-based chiral stationary phases (CSPs). nih.govup.pt One study compared the enantioselectivity of various columns, including Chiralpak AS, Chiralpak AD, Chiralcel OD, and Chiralcel OJ, and found the Chiralcel OJ column to be the most effective for resolving imazaquin and other imidazolinones. nih.gov The separation is typically an enthalpy-driven process. nih.gov While normal-phase chromatography with eluents like hexane (B92381) can achieve baseline separation, these are not ideal for coupling with mass spectrometry. acs.org

Factors influencing the chiral separation on a Chiralcel OJ column have been characterized. For instance, ethanol (B145695) has been shown to be a more effective polar modifier in the mobile phase compared to other alcohols. nih.gov The inclusion of an acidic modifier in the mobile phase is necessary to shorten the retention time of the enantiomers and improve peak shape, although it does not directly impact chiral recognition. nih.gov The pure R-enantiomer of imazaquin has been successfully isolated from a racemic mixture using semi-preparative HPLC, achieving an enantiomeric purity of over 99%. researchgate.net

Gas chromatography (GC) can also be utilized for chiral separations, though it is less common than HPLC for compounds like imazaquin. libretexts.orgnih.gov Capillary electrophoresis (CE) presents another alternative, offering advantages in terms of simplicity, flexibility, and low consumption of reagents and samples. nih.gov

Table 1: Chiral HPLC Separation Parameters for Imazaquin

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralcel OJ | nih.gov |

| Mobile Phase Modifier (Polar) | Ethanol (preferred over other alcohols) | nih.gov |

| Mobile Phase Modifier (Acidic) | Necessary for reduced retention time and peak shape | nih.gov |

| Separation Principle | Enthalpy-driven process | nih.gov |

| Isolation Purity | >99% for R-imazaquin via semi-preparative HPLC | researchgate.net |

High-Resolution Mass Spectrometry for Metabolite Identification and Trace Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying metabolites and conducting trace analysis of (R)-Imazaquin. ijpras.comresearchgate.net Techniques such as quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometry provide high mass accuracy and resolving power, which are critical for distinguishing compounds with similar mass-to-charge ratios in complex matrices. researchgate.netmdpi.com This level of specificity is crucial for minimizing false positives and ensuring reliable detection. mdpi.com

HRMS, particularly when coupled with liquid chromatography (LC), facilitates the identification of unknown metabolites. researchgate.net The process generally involves data acquisition, data mining to detect potential metabolites, and data interpretation to elucidate their structures. ijpras.com For instance, a study using liquid chromatography-quadrupole-time of flight-tandem mass spectrometry (LC-QTOF-MS/MS) successfully identified four significant metabolites of imazaquin in soil. nih.gov The accurate mass measurements in this study had an error of less than 5 ppm, demonstrating the precision of HRMS. nih.gov

The sensitivity of modern HRMS systems allows for the detection of trace levels of pesticides and their metabolites. mdpi.com This capability is essential for environmental monitoring and understanding the fate of this compound at low concentrations. For example, methods have been developed for the trace analysis of pesticides in various water sources. uwm.eduusgs.gov

Table 2: Identified Metabolites of Imazaquin using LC-QTOF-MS/MS

| Metabolite | Chemical Name | Reference |

|---|---|---|

| Metabolite 1 | 4-methylene-2-(quinolin-2-yl)-1H-imidazol-5(4H)-one | nih.gov |

| Metabolite 2 | quinoline-3-carbaldehyde | nih.gov |

| Metabolite 3 | 1-amino-2,3-dimethyl-1-oxobutan-2-ylium | nih.gov |

| Metabolite 4 | 1H- scispace.comnih.govoxazino[4,5-b]quinolin-1-one | nih.gov |

Hyphenated Techniques (LC-MS/MS) for Comprehensive Environmental and Biological Sample Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the comprehensive analysis of this compound in diverse environmental and biological samples. researchgate.net This hyphenated approach combines the separation capabilities of LC with the high selectivity and sensitivity of MS/MS, making it ideal for analyzing complex matrices like soil, water, and food products. nih.govresearchgate.netresearchgate.net

LC-MS/MS methods have been developed and validated for the simultaneous determination of multiple pesticide residues, including imazaquin, in various samples. researchgate.netresearchgate.netnih.gov For example, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis has been successfully used for the determination of 35 acid herbicides, including imazaquin, in food matrices. researchgate.net This method demonstrated average recoveries of 95% with a precision of 8%. researchgate.net Another study developed an LC-MS/MS method for analyzing imazaquin residues in soybeans, which was confirmed to be sensitive and reliable. nih.gov

In environmental analysis, LC-MS/MS is used to study the degradation and persistence of imazaquin in soil and water. nih.govepa.gov A study on imazaquin degradation in agricultural soil utilized LC-QTOF-MS/MS to not only quantify the parent compound but also to identify its degradation by-products. nih.gov For biological samples, such as human urine, rapid and simultaneous LC-MS/MS methods have been developed to monitor exposure to multiple pesticides. nih.gov These methods often employ high-speed positive/negative switching electrospray ionization (ESI) and scheduled multiple reaction monitoring (MRM) for efficient analysis. nih.gov

Development of Novel Biosensors and Electrochemical Detection Systems for Research Applications

Recent research has focused on developing novel biosensors and electrochemical systems for the rapid and sensitive detection of pesticides like imazaquin. scirp.org These systems offer potential advantages over traditional chromatographic methods, including portability for on-site analysis, lower cost, and faster response times. nih.gov

Electrochemical sensors have shown promise for imazaquin detection. One study reported a method using a polyaniline-modified carbon paste electrode. researchgate.net The sensitivity of this sensor was highly dependent on the pH of the electrolyte solution, with the highest sensitivity achieved at a pH of 2.5. researchgate.net Another approach utilized electrochemical impedance spectroscopy with a poly(o-ethoxyaniline)-coated electrode to determine imazaquin concentrations in aqueous solutions, achieving a low limit of detection. scielo.br

Biosensors, which integrate a biological recognition element with a transducer, are another area of active development. scirp.orgslideshare.net Immunosensors, a type of biosensor, use the specific binding between an antibody and an antigen for detection. scirp.org An immunochromatographic assay (ICA) using a specific monoclonal antibody was developed for the rapid on-site detection of imazaquin residues in corn and soybeans. rsc.org This method showed good correlation with conventional LC-MS/MS analysis. rsc.org While biosensors for the specific detection of this compound are still emerging, the development of sensors for the racemic mixture and related imidazolinone herbicides lays the groundwork for future enantioselective biosensing platforms. acs.orgacs.org

Table 3: Performance of a Polyaniline-Modified Carbon Paste Electrode for Imazaquin Detection

| Parameter | Finding | Reference |

|---|---|---|

| Optimal pH | 2.5 | researchgate.net |

| Detection Principle | Interaction between imazaquin and polyaniline | researchgate.net |

Method Validation and Quality Assurance in this compound Research Analytics

Method validation and quality assurance (QA) are fundamental to ensuring the reliability, accuracy, and reproducibility of analytical data in this compound research. infomineo.comeurachem.org A validated analytical method provides confidence that the measurements are fit for their intended purpose. uni-tuebingen.de The validation process typically evaluates several key parameters.

Linearity: This is assessed by creating calibration curves over a specified concentration range. For imazaquin and related compounds, methods typically show a high degree of linearity, with coefficients of determination (R²) greater than 0.99. nih.govmdpi.com

Accuracy and Precision: Accuracy is determined by recovery experiments, where a known amount of the analyte is added to a blank sample matrix. mdpi.com For imazaquin, acceptable recovery rates are generally in the range of 70-120%. mdpi.commdpi.com For example, one method for imazaquin in soybeans reported a recovery of over 88.4%. nih.gov Precision, which measures the closeness of repeated measurements, is typically expressed as the relative standard deviation (RSD). RSD values below 20% are often considered acceptable. mdpi.commdpi.com A method for imazaquin and its metabolites in soil showed an RSD of 6.4%-17.1%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com For imazaquin, sensitive methods have achieved LOQs in the parts-per-billion (ppb) or µg/kg range. researchgate.netmdpi.com

Quality Assurance (QA): QA encompasses all the planned and systematic actions necessary to provide adequate confidence that a product or service will satisfy given requirements for quality. researchgate.netwjarr.com In a research setting, this involves implementing standard operating procedures (SOPs), regular calibration and maintenance of instruments, use of certified reference materials, and participation in proficiency testing programs. researchgate.net Adherence to QA principles ensures data integrity and supports regulatory compliance. wjarr.comthesai.org

Table 4: Key Method Validation Parameters for Imazaquin Analysis

| Parameter | Typical Acceptance Criteria/Value | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.govmdpi.com |

| Recovery | 70-120% | mdpi.commdpi.com |

| Precision (RSD) | < 20% | mdpi.commdpi.com |

| LOQ | 0.005 ppm (Soybeans) | nih.gov |

| LOQ | 0.01 mg/kg (Livestock Products) | mdpi.com |

Environmental Chemistry and Ecotoxicological Fate of R Imazaquin Excluding Human Health

Photodegradation Kinetics and Product Identification in Aquatic and Terrestrial Systems

Photodegradation, or photolysis, is a significant pathway for the breakdown of (R)-Imazaquin, particularly in aquatic environments and on soil surfaces. cambridge.orgpjoes.com The rate and extent of this degradation are influenced by several factors, including the medium (water vs. soil), pH, and the presence of photosensitizing substances like natural organic matter (NOM).

In aqueous solutions, the photolysis of imazaquin (B1671739) can be rapid. cambridge.orgcapes.gov.br Studies using ultraviolet light have demonstrated complete degradation in water within 48 hours. cambridge.orgcapes.gov.br The half-life for photodegradation in aqueous solution has been reported to be as short as 1.8 to 2 days. invasive.orgnih.govresearchgate.net The rate of photodegradation in water tends to increase with pH, plateauing after pH 5.2. acs.org However, the presence of substances like humic acids, a component of NOM, can decrease the rate of photolysis by absorbing light that would otherwise degrade the herbicide. nih.govresearchgate.net For instance, one study noted that the half-life of imazaquin in water increased from 1.8 days to 2.8 days in the presence of humic acids. researchgate.net Research investigating the enantioselectivity of this process found that photodegradation occurs at the same rate for both the (R) and (S) enantiomers. nih.gov

On terrestrial surfaces, photodegradation is primarily limited to the top few millimeters of soil where light can penetrate. researchgate.netmdpi.com The process is slower on soil compared to in water. researchgate.net The half-life of imazaquin on a soil surface exposed to light has been measured at approximately 15.3 days. researchgate.net Soil conditions play a crucial role; photolysis is more significant on moist, coarse-textured soils, likely because the herbicide is more available for photochemical reactions. cambridge.orgcapes.gov.br In contrast, dissipation on air-dry sand or silty clay loam is often minimal. cambridge.orgcapes.gov.br

Proposed photoproducts for imazaquin in pH 7 phosphate (B84403) buffers have been identified, indicating that the degradation pathway involves transformation of the molecule's structure. acs.org

| System | Condition | Half-Life (t½) | Citation |

|---|---|---|---|

| Aqueous Solution | Sunlight | ~2 days | invasive.org |

| Aqueous Solution | UV Light | 1.8 days | nih.govresearchgate.net |

| Aqueous Solution | With Humic Acids | 2.8 days | researchgate.net |

| Soil Surface | UV Light | 15.3 days | researchgate.net |

| Moist Sand | UV Light (48h exposure) | 45% dissipation | cambridge.org |

Microbial Transformation and Biodegradation Pathways in Soil and Water Microcosms

The primary mechanism for the degradation of this compound in soil is microbial transformation. cambridge.orgorst.edutandfonline.com The rate of this biodegradation is highly dependent on environmental conditions that affect microbial activity, such as soil temperature, moisture, and pH. cambridge.orgnih.govcambridge.org

Studies have demonstrated that imazaquin degradation is significantly faster in non-sterilized soil compared to sterilized soil, confirming the biological nature of the process. tandfonline.comcambridge.orgcambridge.org For example, a corn root bioassay showed an almost complete loss of herbicidal activity in non-sterile soil after 5 months, whereas activity was reduced by only 14% in sterile soil over the same period. cambridge.orgcambridge.org The biodegradation pathway involves the decarboxylation of the molecule, with studies monitoring the evolution of ¹⁴CO₂ from radiolabeled imazaquin. cambridge.orgcambridge.orgcambridge.orgepa.gov The evolution of ¹⁴CO₂ was observed to be greater from the carboxyl-labeled imazaquin than the ring-labeled compound, indicating the breakdown of this functional group. cambridge.orgcambridge.org Certain bacteria, such as Arthrobacter crystallopoietes, have been identified as being capable of utilizing imazaquin as a carbon source for growth. scielo.br

Environmental factors heavily influence the rate of microbial degradation.

Temperature: Degradation rates increase with rising temperatures. A study showed that ¹⁴CO₂ evolution more than doubled when the soil temperature was increased from 15°C to 30°C. invasive.orgcambridge.orgcambridge.org

Moisture: Biodegradation increases as soil moisture rises from 15% to 75% of field capacity. cambridge.orgnih.govcambridge.org However, degradation may be reduced under saturated or flooded conditions. mdpi.com

Soil Amendments: The addition of organic matter, such as bovine or chicken manure, can accelerate imazaquin degradation by enhancing microbial activity. tandfonline.comnih.gov Degradation in soil amended with bovine manure was found to be about 2.4 times faster than in unamended soil. tandfonline.comnih.gov

The availability of the herbicide for microbial attack is also a key factor. Conditions that decrease adsorption to soil particles, such as higher pH, generally lead to increased availability and faster degradation. cambridge.org

Hydrolytic Stability and pH-Dependent Degradation Profiles

This compound is generally stable to hydrolysis under acidic and neutral pH conditions. nih.govorst.eduepa.govwikipedia.org Studies have shown no detectable hydrolytic degradation in buffer solutions at pH 3, 5, and 7 over a 30-day period. nih.govtaylorfrancis.com

However, under alkaline conditions, this compound undergoes slow hydrolysis. nih.gov At pH 9, the compound degrades, with a reported aqueous hydrolytic half-life of 5.5 to 6.5 months. nih.govorst.eduepa.govwikipedia.org The hydrolysis product has been identified as 2-[(1-carbamoyl-1,2-dimethylpropyl-carbamoyl]-3-quinolinecarboxylic acid, which results from the opening of the imidazolinone ring. taylorfrancis.com This pH-dependent stability is a critical factor in its environmental persistence, particularly in alkaline aquatic systems or high-pH soils where hydrolysis becomes a more relevant degradation pathway alongside microbial and photodegradation processes.

| pH | Stability / Half-Life (t½) | Citation |

|---|---|---|

| 3 | Stable | nih.govorst.eduepa.govwikipedia.org |

| 5 | Stable | nih.govorst.eduepa.govwikipedia.org |

| 7 | Stable | nih.govtaylorfrancis.com |

| 9 | Slow hydrolysis; t½ = 5.5 - 6.5 months | nih.govorst.eduepa.govwikipedia.org |

Adsorption, Desorption, and Mobility Studies in Diverse Soil Types and Geochemical Conditions

The movement and availability of this compound in the environment are largely governed by its adsorption to and desorption from soil particles. As an amphoteric compound with both acidic (carboxylic) and basic (quinoline) functional groups, its sorption behavior is complex and highly influenced by soil properties, especially pH. oup.comembrapa.brscielo.br

Key Factors Influencing Adsorption:

Soil pH: This is a primary factor. cambridge.orgmsstate.eduresearchgate.net At typical soil pH values (above 5), imazaquin exists predominantly as an anion, leading to repulsion from negatively charged soil colloids and thus low adsorption. oup.comscielo.br As pH decreases below 5, the molecule becomes more neutral, increasing hydrophobic interactions with soil organic matter and enhancing adsorption. cambridge.orgoup.com At very low pH (<2.0), the quinoline (B57606) group can become protonated, allowing for cationic bonding with soil particles. scielo.br

Organic Carbon (OC) Content: Adsorption is positively correlated with OC content. oup.comresearchgate.net The neutral form of imazaquin, more prevalent at lower pH, binds more strongly to soil organic matter. oup.com

Clay and Mineral Content: While some studies show weak correlation, others indicate that adsorption increases with clay content. msstate.edu Positively charged iron (Fe) and aluminum (Al) oxyhydroxides, common in highly weathered tropical soils, can contribute significantly to the sorption of the imazaquin anion, even in soils with low organic carbon. oup.comresearchgate.netresearchgate.net

Ionic Strength: Increased ionic strength in the soil solution can enhance imazaquin sorption, indicating mechanisms beyond simple hydrophobic interactions. oup.comresearchgate.net

Due to its generally low sorption in many agricultural soils (pH > 5.5), this compound is considered to have limited mobility. orst.edumsstate.edu However, low sorption implies a higher potential for mobility and leaching, particularly in soils with low organic matter, low clay content, and higher pH. researchgate.net One leaching study found that while most of the herbicide remained in the top 10 cm of the soil column, it moved deeper (15-20 cm) in soil with a higher pH. researchgate.net

| Soil Parameter | Influence on Adsorption | Citation |

|---|---|---|

| pH | Negative correlation (adsorption increases as pH decreases) | cambridge.orgmsstate.eduresearchgate.net |

| Organic Carbon | Positive correlation | oup.comresearchgate.net |

| Clay Content | Positive correlation | embrapa.brmsstate.edu |

| Fe/Al Oxyhydroxides | Positive contribution to sorption | oup.comresearchgate.netresearchgate.net |

Bioavailability and Uptake in Non-Target Ecological Receptor Organisms

The bioavailability of this compound in the environment directly impacts its potential effects on non-target organisms. Bioavailability is closely linked to the adsorption-desorption dynamics in soil and water. When imazaquin is strongly adsorbed to soil particles, it is less available for uptake by plants or for microbial degradation. invasive.orgcambridge.org Conversely, in soils with higher pH and lower organic matter, where the compound is more prevalent in the soil solution, its bioavailability increases. invasive.orgcambridge.org

This compound is absorbed by plants through both roots and foliage and is translocated throughout the plant. orst.edu While it is designed to be selective, with tolerant plants like soybeans metabolizing it quickly, non-target susceptible plants may be affected. orst.edu Studies have shown that some non-target boreal plants, such as Chamerion angustifolium, exhibit extremely high sensitivity to imazapyr, a related imidazolinone, indicating potential risk to native vegetation from this class of herbicides. researchgate.net

Regarding aquatic organisms, this compound is considered practically non-toxic to fish, aquatic invertebrates, and birds. orst.edu

Fish: Acute toxicity (LC₅₀) values for rainbow trout, bluegill sunfish, and channel catfish are all greater than 100 mg/L. orst.edurayfull.com

Aquatic Invertebrates: The 48-hour acute EC₅₀ for Daphnia magna is greater than 100 mg/L. orst.edurayfull.com

Algae: The 72-hour EC₅₀ for the green algae Pseudokirchneriella subcapitata is 21.5 mg/L, indicating a higher sensitivity compared to fish and invertebrates but still classified as low toxicity. rayfull.com

Although direct toxicity to many aquatic animals is low, the primary ecotoxicological concern for the imidazolinone class is its high toxicity to non-target aquatic and terrestrial plants. apvma.gov.au

| Organism | Test Type | Value | Citation |

|---|---|---|---|

| Rainbow Trout | 96-hr LC₅₀ | >100 mg/L | rayfull.com |

| Bluegill Sunfish | 96-hr LC₅₀ | >420 mg/L | orst.edu |

| Daphnia magna (Water Flea) | 48-hr EC₅₀ | >100 mg/L | rayfull.com |

| P. subcapitata (Green Algae) | 72-hr EC₅₀ | 21.5 mg/L | rayfull.com |

| Bobwhite Quail | Acute Oral LD₅₀ | >2150 ppm | orst.edu |

| Honeybee | Acute Contact LD₅₀ | >100 µg/bee | orst.edu |

Metabolite Profiling and Environmental Persistence of Degradation Products

In soil, microbial degradation is the main pathway, and studies have identified several breakdown products. Imazaquin is slowly decarboxylated to carbon dioxide and degraded to a major metabolite, identified as CL 266 ,066, along with at least six other minor metabolites. orst.eduepa.gov Another study identified two metabolites in both unamended and manure-amended soil. nih.gov

2-(4-hydroxyl-5-oxo-2-imidazolin-2-yl) quinoline acid: This metabolite results from the loss of the isopropyl group and hydroxylation at the 4-position of the imidazolinone ring. nih.gov

Quinoline-2,3-dicarboxylic anhydride: This product is formed by the detachment of the imidazolinone ring from the quinoline structure and the subsequent formation of a dicarboxylic anhydride. nih.gov

Theoretical and Computational Chemistry Studies of R Imazaquin

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Chirality

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and chiral nature of (R)-Imazaquin. nih.govresearchgate.netaps.orgarxiv.orgarxiv.org These calculations can determine the optimized molecular geometry, electron distribution, and orbital energies, which are fundamental to understanding the molecule's behavior.

Electronic Structure and Reactivity Descriptors: The electronic properties of this compound govern its reactivity and interaction with its biological target. Key descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. dergipark.org.tr

Other important reactivity descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. dergipark.org.trnumberanalytics.com These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is central to its chemical and biological interactions. nih.govsemanticscholar.orgnih.gov For instance, ab-initio calculations have been employed to study the structural characteristics and interaction sites of Imazaquin (B1671739) with water, which is crucial for understanding its environmental mobility and bioavailability. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors

This table outlines important descriptors calculated using quantum chemistry methods to predict the reactivity of molecules like this compound.

| Descriptor | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. |

| Ionization Potential | Energy required to remove an electron. |

| Electron Affinity | Energy released when an electron is added. |

| Electronegativity | Tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness | Resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index | A measure of the electrophilic character of a molecule. |

Chirality and Chiroptical Properties: The herbicidal activity of imazaquin is known to be enantioselective, with the (R)-enantiomer being significantly more active. researchgate.net Quantum chemical methods can be used to calculate chiroptical properties, such as electronic circular dichroism (CD) spectra and optical rotation, which are unique for each enantiomer. researchgate.netnih.govresearchgate.netrsc.org Time-dependent DFT (TD-DFT) is a common method for simulating these spectra. nih.govresearchgate.net By comparing calculated and experimental chiroptical data, the absolute configuration of a chiral molecule can be confirmed. These computational approaches provide a fundamental understanding of how the spatial arrangement of atoms in this compound leads to its specific biological activity.

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and its protein target, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govresearchgate.netresearchgate.netrsc.orgherts.ac.ukmdpi.com These simulations provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level. ipinnovative.comunair.ac.id

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can identify the specific amino acid residues in the active site of the ALS enzyme that are crucial for binding. These studies have shown that imidazolinone herbicides block a channel that provides access to the active site. science.gov The higher herbicidal activity of the (R)-enantiomer is attributed to a more favorable and stable interaction within this binding pocket compared to the (S)-enantiomer.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior and stability of the this compound-ALS complex over time. nih.govresearchgate.netmdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities. ipinnovative.com This allows for the analysis of conformational changes in both the ligand and the protein upon binding, the role of water molecules in the binding interface, and the calculation of binding free energies. For instance, MD simulations have been used to investigate how specific mutations in the ALS enzyme, such as the S622N mutation, can lead to herbicide resistance by causing a steric clash with the herbicide molecule. nih.govresearchgate.net

Table 2: Amino Acid Residues in ALS Potentially Interacting with Imazaquin

This table lists key amino acid residues within the acetolactate synthase (ALS) enzyme that are implicated in the binding of imidazolinone herbicides like Imazaquin, based on molecular modeling studies.

| Amino Acid Residue | Potential Role in Binding |

|---|---|

| Pro-197 | Mutations at this site are associated with herbicide resistance. mdpi.com |

| Trp-574 | A key residue; substitution with Leucine (B10760876) confers resistance. nih.gov |

| Ser-653 | Mutations at this position can confer resistance. mdpi.com |

| Arg-198 | Potentially forms hydrogen bonds with the herbicide. science.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Enantiomers

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comdntb.gov.uaresearchgate.net These models are particularly valuable for understanding the enantioselectivity of chiral pesticides like imazaquin. researchgate.net

QSAR for Herbicidal Activity: QSAR models can be developed to predict the herbicidal activity of imazaquin enantiomers based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By building a mathematical model that links these descriptors to the observed herbicidal activity of a series of related compounds, the activity of new or untested compounds, including the individual enantiomers of imazaquin, can be predicted. Such models can help to explain why this compound is the more active enantiomer and can guide the design of new herbicides with improved potency.

QSPR for Physicochemical Properties: QSPR models are used to predict the physicochemical properties of chemicals, which are crucial for assessing their environmental fate and behavior. nih.govepa.govcapes.gov.br For this compound, QSPR models can predict properties such as water solubility, soil sorption coefficient (Koc), and octanol-water partition coefficient (Kow). The enantiomers of a chiral compound can exhibit different physicochemical properties, which can influence their behavior in the environment. For example, differences in sorption to soil particles can affect their persistence and potential for leaching. scite.ai

Predictive Modeling of Environmental Behavior and Degradation Pathways

Computational models are increasingly used to predict the environmental fate of pesticides, including their transport, distribution, and degradation. nih.govepa.govcapes.gov.brwhiterose.ac.uk For this compound, these models can provide valuable information for environmental risk assessment.

Modeling Environmental Fate: Models such as the Ecological Structure Activity Relationships (ECOSAR) program can be used to estimate the aquatic toxicity of chemicals. mass.gov Physicochemical properties, often predicted by QSPR models, are key inputs for these environmental fate models. For instance, the mobility of imazaquin in soil is influenced by its sorption behavior, which in turn is affected by soil properties like pH and organic matter content. scite.ai Computational models can simulate the movement of this compound through the soil profile and its potential to reach groundwater.

Predicting Degradation Pathways: The degradation of this compound in the environment can occur through various processes, including microbial degradation and photodegradation. Computational systems can be used to predict the likely degradation products of organic molecules under different environmental conditions. nih.gov For example, studies have investigated the mechanochemical degradation of imazaquin in the presence of soil minerals, identifying several breakdown products through techniques like LC-MS. nih.gov By understanding the likely degradation pathways, it is possible to assess the potential for the formation of metabolites that may be more persistent or toxic than the parent compound. whiterose.ac.uk

Table 3: Factors Influencing the Environmental Behavior of Imazaquin

This table summarizes key factors and their influence on the environmental fate of Imazaquin, as identified through experimental and modeling studies.

| Factor | Influence on Environmental Behavior |

|---|---|

| Soil pH | Strongly influences sorption and degradation rates. At higher pH, the anionic form predominates, leading to lower sorption and potentially higher mobility. researchgate.netscite.ai |

| Soil Organic Matter | Can increase sorption, reducing mobility and bioavailability for degradation. scite.ai |

| Clay Content | Positively correlated with sorption, particularly in certain soil types. scite.ai |

| Temperature | Higher temperatures generally accelerate dissipation. researchgate.net |

| Photodegradation | A potential degradation pathway, especially in aqueous environments. mass.gov |

Advanced Applications of R Imazaquin in Scientific Research and Sustainable Agriculture Excluding Direct Human Use

Utility as a Molecular Probe for Enzyme Mechanism Elucidation and Biochemical Pathway Mapping

(R)-Imazaquin serves as a critical molecular tool for scientists to investigate the intricacies of enzyme function and biochemical pathways, primarily through its well-defined interaction with the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). usda.govrsc.orgherts.ac.uk This enzyme is a key catalyst in the biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—which are essential for protein synthesis and cell growth in plants. rsc.orgfao.orgnih.gov The specific and potent inhibitory action of this compound on AHAS makes it an ideal probe for studying this enzyme's structure and mechanism. pnas.orgmdpi.compnas.org

Researchers have successfully crystallized and determined the three-dimensional structure of Arabidopsis thaliana AHAS in a complex with imazaquin (B1671739). pnas.org This structural analysis revealed that imazaquin, despite not mimicking the enzyme's natural substrates, effectively blocks a channel that provides access to the active site. pnas.org Specifically, the imidazolinone herbicide binds at a distance of at least 7 Å from the catalytic center, which is the C2 atom of the cofactor thiamin diphosphate (B83284). pnas.org This detailed structural information provides profound insights into the enzyme's catalytic mechanism and the molecular basis of its inhibition. By studying how this compound binds to AHAS and how specific mutations in the enzyme confer resistance, scientists can map the functional regions of the enzyme and better understand its role within the broader biochemical network of amino acid synthesis. pnas.orgscispace.com

Furthermore, the specific interaction between this compound and its target enzyme has been harnessed in the development of advanced analytical tools. For instance, atomic force microscope (AFM) tips have been functionalized with the ALS enzyme to create nanobiosensors. researchgate.net These enzyme-coated probes can detect the presence of specific herbicides, including imazaquin, by measuring the adhesion forces between the enzyme and the herbicide molecule. researchgate.net This application demonstrates the use of this compound and its target enzyme as a molecular recognition pair, paving the way for novel detection methodologies in environmental science and agriculture. The specificity of this interaction allows for the selective detection of imazaquin compared to other non-specific agrochemicals. researchgate.net

Strategic Integration into Herbicide Resistance Management Programs (Academic Perspective)

From an academic standpoint, the strategic integration of this compound into herbicide resistance management programs is a subject of extensive research aimed at ensuring the long-term efficacy of chemical weed control. The repeated and intensive use of herbicides with the same mechanism of action (MOA) exerts high selection pressure on weed populations, leading to the evolution of herbicide-resistant biotypes. usda.govbioone.org Imazaquin belongs to the Group 2 herbicides (WSSA) or Group B (HRAC), which are inhibitors of the acetolactate synthase (ALS) enzyme. herts.ac.ukmdpi.com Resistance to ALS inhibitors is widespread, with numerous weed species having evolved resistance globally. bioone.orgcambridge.org

To mitigate the evolution of resistance, weed scientists advocate for a diversified and integrated approach. growiwm.orgresearchgate.net The core principles of these academic-led strategies include:

Rotation of Herbicide MOAs: A fundamental recommendation is to rotate herbicides with different mechanisms of action in successive growing seasons. bioone.orggrowiwm.org For example, after using an ALS inhibitor like this compound, a grower might switch to a herbicide from a different group, such as a PPO inhibitor or a synthetic auxin, to control weeds that may have survived the initial application. This prevents the selection of weeds with a single resistance trait. montana.edu

Use of Tank Mixtures: Combining herbicides with different MOAs in a single application (tank-mixing) is another effective strategy. bioone.orghh-ra.org A mixture should ideally include herbicides that are both effective against the target weed species. This approach makes it statistically less likely for a weed to possess resistance to multiple MOAs simultaneously. montana.edu

The development of imidazolinone-resistant crops, known as Clearfield® crops, has added another layer to resistance management strategies. usda.gov While these crops allow for the post-emergence use of imidazolinone herbicides to control difficult weeds, they also necessitate careful stewardship to prevent the evolution of resistant weeds and the problem of volunteer herbicide-resistant crop plants in subsequent seasons. bioone.orgerudit.org Controlling these volunteer plants requires the use of a herbicide with a different mode of action. erudit.org The academic consensus is that herbicides like this compound must be used judiciously as part of a multi-tactic, long-term strategy to delay resistance and maintain their effectiveness. usda.govresearchgate.net

| Management Strategy | Academic Rationale | Key Research Findings |

| Herbicide Rotation | Prevents continuous selection for a single resistance mechanism. | Rotating among different MOAs is a cornerstone of resistance management. bioone.orggrowiwm.org Continuous use of ALS inhibitors has led to 116 resistant weed biotypes. bioone.org |

| Tank Mixtures | Decreases the probability of a weed surviving treatment by requiring it to have multiple resistance mechanisms. | Each herbicide in a mix must have significant activity against potentially resistant weeds. montana.edu |

| Integrated Weed Management (IWM) | Reduces overall herbicide use and selection pressure by incorporating cultural and mechanical controls. | Combining herbicides with practices like crop rotation, cover crops, and altered seeding rates disrupts weed ecology. bioone.orggrowiwm.org |

| Stewardship of Herbicide-Resistant Crops | Manages volunteer crops and prevents outcrossing to wild relatives, ensuring the technology's longevity. | Volunteer imidazolinone-resistant maize must be controlled in subsequent crops like soybeans using a different MOA, such as an ACCase inhibitor. erudit.org |

This table provides an interactive summary of academic perspectives on integrating this compound into herbicide resistance management programs.

Exploration of Controlled Release Formulations and Nano-encapsulation for Enhanced Environmental Performance

To address the environmental concerns associated with conventional herbicide applications, such as leaching and runoff, researchers are actively exploring controlled release formulations and nano-encapsulation of this compound. researchgate.netcsic.es Imazaquin is known for its high mobility in soil, which creates a potential for it to move beyond the target zone and contaminate water resources. researchgate.netscirp.org Advanced formulation technologies aim to mitigate these risks by controlling the release of the active ingredient, thereby improving its efficacy and environmental safety profile. jchemrev.comnih.gov

Clay-Based Nanoformulations: One promising approach involves using clay minerals as carriers for this compound. Studies have shown that organoclays, such as hexadecyltrimethylammonium-saturated montmorillonite (B579905) (SA-HDTMA), can serve as effective adsorbents for imazaquin. researchgate.netcsic.es These clay-based nanoformulations exhibit several benefits:

Reduced Leaching: The strong affinity between the herbicide and the clay carrier significantly reduces the amount of imazaquin leached through the soil profile, especially under conditions of high rainfall shortly after application. researchgate.netcsic.es

Prolonged Bioefficacy: By slowing the release of the herbicide, the formulation maintains an effective concentration in the topsoil for a longer period. This increases the residence time of the herbicide in the weed germination zone, leading to enhanced and prolonged weed control. researchgate.netcsic.es

Enantiomer-Specific Formulation: This technology allows for the formulation of the herbicide using exclusively the biologically active (R)-enantiomer. researchgate.netcsic.es This avoids the environmental loading of the less active (S)-enantiomer, further enhancing the environmental performance. researchgate.netcsic.es

Biopolymeric Hydrogel Formulations: Biodegradable polymers are also being investigated as carriers for the controlled release of imidazolinone herbicides. For instance, hydrogels based on materials like guar (B607891) gum have been developed to encapsulate imazethapyr (B50286), a closely related imidazolinone. researchgate.net These formulations also demonstrate slow-release characteristics compared to commercial formulations. researchgate.net Similarly, materials like chitosan (B1678972) and starch, reinforced with alginate, have been used to create slow-release beads for imazaquin. scirp.org These biopolymer-based systems offer advantages such as:

Controlled Release Kinetics: The release of the herbicide from the polymer matrix is governed by diffusion and degradation of the polymer, which can be tailored for specific needs. jchemrev.comresearchgate.net

Biodegradability: The use of natural polymers like starch, chitosan, and alginate results in carriers that are biodegradable, reducing the accumulation of synthetic materials in the environment. scirp.orgfrontiersin.orgmdpi.com

Protection of Active Ingredient: Nano-encapsulation protects the herbicide from premature degradation by environmental factors like photolysis and hydrolysis, ensuring it reaches its target. jchemrev.comfrontiersin.orgresearchgate.net

The overarching goal of these advanced formulations is to maximize the herbicidal effect with a lower environmental footprint. By ensuring the active ingredient is released in a controlled manner where and when it is needed, these technologies represent a significant step towards more sustainable agricultural practices. researchgate.netfrontiersin.org

| Formulation Type | Carrier Material | Key Advantages | Research Finding Reference |

| Clay-Based Nanoformulation | Montmorillonite (organoclay) | Reduced leaching, prolonged bioefficacy, use of pure (R)-enantiomer. | researchgate.netcsic.es |

| Biopolymeric Beads | Alginate-reinforced Chitosan/Starch | Slow release, biodegradability, improved matrix strength. | scirp.org |

| Hydrogel Composite | Guar gum/Bentonite clay | Slow-release kinetics, extended herbicidal effect. | researchgate.net |

| General Nano-encapsulation | Various Polymers | Controlled release, protection from degradation, reduced environmental loss. | jchemrev.comnih.govfrontiersin.org |

This interactive table summarizes research findings on controlled release and nano-encapsulation of this compound.

Role in Understanding Plant Physiology and Stress Responses

This compound is a valuable tool for researchers studying plant physiology and stress responses due to its specific and well-understood mechanism of action. rsc.orgherts.ac.uk By inhibiting the AHAS enzyme, imazaquin disrupts the production of essential branched-chain amino acids, inducing a specific metabolic stress on the plant. rsc.orgnih.gov This allows scientists to investigate the downstream consequences of this nutritional deficiency and the plant's subsequent physiological and stress-related responses.

Furthermore, the application of herbicides creates a form of chemical stress, and studying the plant's reaction provides insights into its general stress response mechanisms. Research on imidazolinone-resistant sunflowers treated with imazamox (B1671737) (a related herbicide) showed that while the primary target is not photosynthesis, the herbicide can induce transient negative effects on photosynthetic processes and leaf gas exchange. frontiersin.org This indicates a broader physiological impact beyond the initial enzyme inhibition. Such studies help to elucidate the complex interplay between different metabolic pathways under stress conditions.

Exposure to herbicides can also induce oxidative stress in plants. nih.gov The plant's defense mechanisms against this stress, such as the activation of antioxidant enzymes and the production of protective secondary metabolites, can be studied using this compound as the stress-inducing agent. nih.govmdpi.com For example, some studies suggest that safeners, chemicals used to protect crops from herbicide injury, may work by inducing detoxification and defense enzymes, potentially through pathways involving stress-signaling molecules like jasmonic acid. mdpi.com Using this compound in such experimental systems allows scientists to probe these defense pathways and understand how plants cope with chemical insults at a molecular level.

In essence, this compound provides a precise method for inducing a specific metabolic lesion, enabling detailed investigation into:

The essentiality of branched-chain amino acids for plant growth and development.

The interconnectedness of primary metabolic pathways (amino acid synthesis) with other physiological processes like photosynthesis. frontiersin.org

The molecular and biochemical mechanisms of plant stress responses, including detoxification and antioxidant defense systems. nih.govmdpi.comcabidigitallibrary.org

Future Research Directions and Unresolved Challenges in R Imazaquin Studies

Discovery of Novel Biosynthetic Pathways for Imazaquin (B1671739) and Related Compounds

While the chemical synthesis of imazaquin is well-established, its natural biosynthetic pathways remain largely unexplored. wikipedia.org Imazaquin belongs to the imidazolinone class of herbicides, which are synthetic organic molecules. ucanr.eduoup.com The herbicidal activity of these compounds stems from their ability to inhibit the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS). wikipedia.orgoup.comnih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids—valine, leucine (B10760876), and isoleucine—in plants. oup.comnih.gov

A significant challenge and research opportunity lies in investigating whether microorganisms or plants produce compounds with similar imidazolinone structures or functionalities. Future research could focus on:

Genome Mining: Searching microbial and plant genomes for gene clusters that could encode the biosynthesis of imidazolinone-like ring structures.

Metabolomic Screening: Analyzing extracts from diverse environmental niches (e.g., soil microorganisms, plant endophytes) to identify naturally occurring AHAS inhibitors.

Enzymatic Studies: Characterizing novel enzymes and pathways that could be harnessed for the biotechnological production of herbicide scaffolds or to understand natural resistance mechanisms.

The discovery of such pathways would not only be a significant scientific breakthrough but could also open avenues for developing new biocatalysts or bio-herbicides.

Elucidation of Complex Non-Target Interactions in Ecological Systems

The persistence of imidazolinone herbicides like imazaquin in the soil is a known issue that can lead to unintended consequences for subsequent, non-tolerant crops and the wider ecosystem. cdnsciencepub.comindianecologicalsociety.com The long-term impact on soil biodiversity and non-target organisms is a critical area of ongoing investigation. fedlab.ru

Future research must address several unresolved challenges:

Microbiome Disruption: Quantifying the long-term effects of (R)-Imazaquin on the structure and function of soil microbial communities, which are vital for nutrient cycling and soil health.

Sub-lethal Effects on Non-Target Flora and Fauna: Moving beyond acute toxicity to understand the subtle, chronic impacts on the physiology, reproduction, and behavior of non-target plants, invertebrates, and aquatic life.

Synergistic Interactions: Investigating how this compound interacts with other agrochemicals (pesticides, fertilizers) and environmental stressors (e.g., drought, changing pH), which could amplify its ecological impact. mdpi.com

Predictive models like the Ecological Structure Activity Relationships (ECOSAR) program can estimate aquatic toxicity, but these require validation and refinement with empirical data, especially for complex ecosystem interactions. mass.gov

Table 1: Factors Influencing Herbicide Persistence and Non-Target Impact

| Factor Category | Specific Factor | Impact on this compound Behavior | Reference |

|---|---|---|---|

| Soil Properties | Organic Carbon (OC) Content | Higher OC content generally increases sorption, reducing mobility but potentially increasing persistence. | researchgate.net |

| Soil pH | Sorption increases as soil-solution pH decreases, affecting availability and mobility. | researchgate.net | |

| Soil Temperature & Moisture | Higher temperature and moisture levels generally accelerate microbial degradation, reducing persistence. | indianecologicalsociety.comresearchgate.net | |

| Clay and Oxide Content | Fe and Al oxides can be important for sorption, especially in low-OC, highly weathered soils. | researchgate.net | |

| Environmental Conditions | Photolysis | Degradation by sunlight can be a significant dissipation pathway, particularly on soil surfaces and in shallow water. | mass.goveuropa.eu |

| Leaching | Low sorption and high water solubility can lead to movement into deeper soil layers and potentially groundwater. | researchgate.neteuropa.eu | |

| Volatilization | Generally not a dominant dissipation factor for most imidazolinones. | europa.eu |

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring

Effective environmental management of this compound requires rapid, sensitive, and field-deployable monitoring techniques. Current methods often rely on laboratory-based liquid chromatography coupled with mass spectrometry (LC/ES-MS) or UV detection, which are precise but time-consuming. acs.orgnih.govacs.orgedpsciences.org

The future lies in the development and validation of advanced spectroscopic methods for real-time, in-situ analysis. Key research directions include:

Surface-Enhanced Raman Spectroscopy (SERS): Developing portable SERS sensors with novel substrates (e.g., bio-derived materials, plasmonic nanostructures) for ultra-sensitive detection of this compound residues on produce, in soil, and in water. usda.govmdpi.com SERS has the potential to not only detect surface residues but also to monitor the penetration of pesticides into plant tissues. mdpi.com

Miniaturized Mass Spectrometry: Advancing portable mass spectrometers that can be used in the field for unambiguous identification and quantification of the herbicide and its degradation products.

Fluorescence Spectroscopy: Investigating the use of inclusion complexes, such as those formed with cucurbiturils, to enhance the fluorescence signal of imazaquin for sensitive detection in aqueous media. researchgate.net

Table 2: Comparison of Spectroscopic Techniques for Imazaquin Analysis

| Technique | Principle | Primary Application | Future Research Focus | Reference |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio analysis. | Gold standard for quantification in lab settings (water, soil). | Miniaturization for field use, method development for novel metabolites. | acs.orgedpsciences.org |

| UV-Vis Spectroscopy | Measures absorbance of UV-Vis light by the molecule. | Quantitative analysis in formulations and environmental samples, often after complexation. | Improving selectivity and sensitivity for complex matrices. | chesci.comsszp.eu |

| FTIR Spectroscopy | Measures absorption of infrared radiation, identifying functional groups. | Structural characterization of solid-state complexes. | Application in attenuated total reflectance (ATR) mode for surface analysis. | researchgate.netsszp.eu |

| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Emerging technique for trace-level detection. | Developing stable, reproducible substrates for in-situ environmental monitoring. | usda.govmdpi.com |

| MALDI-MSI | Mass spectrometry imaging to visualize spatial distribution of molecules. | In-situ analysis of protein changes in tissues due to herbicide resistance. | Direct imaging of this compound and its metabolites within plant and soil structures. | nih.gov |

Integration of Omics Technologies for Comprehensive Biological Response Analysis

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offers an unprecedented opportunity to understand the holistic biological response to this compound exposure. nih.govtaylorandfrancis.com These technologies can move research beyond identifying the primary mode of action to mapping the complex network of downstream effects. mdpi.com

Future studies should integrate multiple omics approaches to:

Elucidate Non-Target Site Resistance (NTSR): While target-site resistance via mutations in the AHAS gene is understood nih.govresearchgate.net, NTSR, often involving metabolic detoxification (e.g., by cytochrome P450s), is more complex. Integrating transcriptomics and metabolomics can identify the specific genes and metabolic pathways responsible for NTSR. nih.govfrontiersin.org

Characterize Stress Response Signatures: Analyze the global changes in gene expression, proteins, and metabolites in both target weeds and non-target organisms (e.g., crops, soil microbes) following this compound exposure. frontiersin.orgnih.govplos.org This can reveal biomarkers of exposure and sublethal stress.

Build Comprehensive Biological Models: Use integrated omics data to construct systems biology models that describe how an organism responds to the herbicide, from the initial molecular interaction to the ultimate physiological outcome. mdpi.com

This integrated approach is crucial for understanding the subtle adaptations of weeds and the unintended impacts on beneficial organisms. frontiersin.orgmdpi.com

Predictive Modeling of Long-Term Environmental Behavior and Evolution of Resistance

Predicting the long-term fate of this compound in the environment and the evolutionary trajectory of weed resistance is a major scientific challenge. agronomy.org While models exist to simulate herbicide persistence and leaching researchgate.neteuropa.eueuropa.eu, they require continuous improvement and validation. agronomy.orgeuropa.eu

Key areas for future modeling efforts include:

Improving Environmental Fate Models: Enhancing existing models (e.g., PERSIST, LEACHM) by better incorporating processes like photolysis and volatilization, and by validating them across a wider range of soil types and climatic conditions. europa.eueuropa.eufrontiersin.org A significant challenge is accurately predicting behavior in highly weathered tropical soils where interactions with metal oxides and pH-dependent charges are complex. researchgate.net

Modeling Resistance Evolution: Developing robust models that integrate genetic factors (e.g., initial frequency of resistance alleles fao.orguwa.edu.au), biological factors (e.g., weed seed bank dynamics), and operational factors (e.g., herbicide application rates and frequency). researchgate.netfao.orghh-ra.org Such models can help design stewardship programs that delay the evolution of resistance. cdnsciencepub.com

Integrating Fate and Evolution Models: Creating multi-scale models that link the environmental concentration of this compound over time with the selection pressure it exerts on weed populations. fao.org This would provide a powerful tool for assessing the long-term sustainability of its use in different agricultural systems.

These predictive tools are essential for conducting proactive environmental risk assessments and for developing more sustainable weed management strategies. nih.gov

Q & A

Basic Research Questions

Q. How to design a controlled experiment to evaluate the herbicidal efficacy of (R)-Imazaquin across different soil types?

- Methodological Answer :

- Step 1 : Define environmental variables (e.g., pH, organic matter content, moisture) and ensure controlled replication of these conditions in laboratory or field trials .

- Step 2 : Use a randomized block design to minimize confounding variables. Include negative controls (untreated soil) and positive controls (commercial herbicides) .